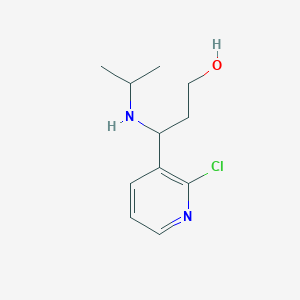
3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a chloropyridine ring and an isopropylamino group attached to a propanol backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
- 3-(2-Chloropyridin-3-yl)-3-(methylamino)propan-1-ol
- 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol
- 3-(2-Chloropyridin-3-yl)-3-(tert-butylamino)propan-1-ol
Uniqueness
3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the isopropylamino group can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
分子式 |
C11H17ClN2O |
|---|---|
分子量 |
228.72 g/mol |
IUPAC名 |
3-(2-chloropyridin-3-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H17ClN2O/c1-8(2)14-10(5-7-15)9-4-3-6-13-11(9)12/h3-4,6,8,10,14-15H,5,7H2,1-2H3 |
InChIキー |
FYHLFHWLVDWMSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(CCO)C1=C(N=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




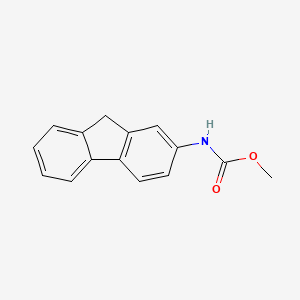
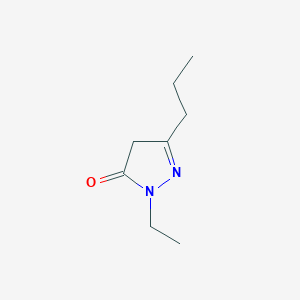
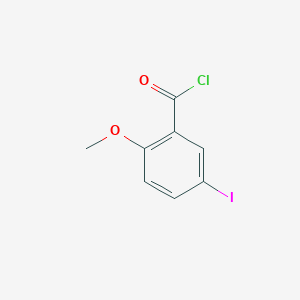
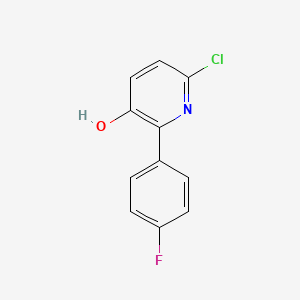

![2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B13946695.png)
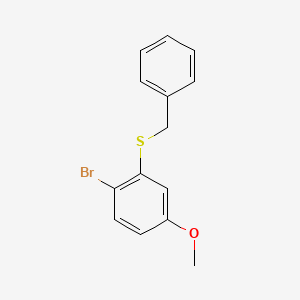
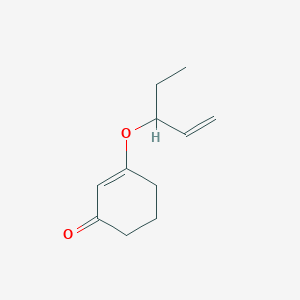
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)
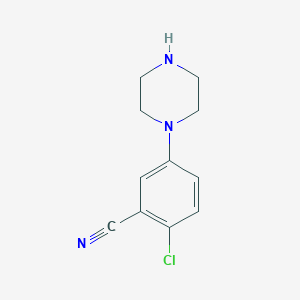
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
